2,4-dimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline
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Overview
Description
2,4-dimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline typically involves the condensation of 2,4-dimethylaniline with a benzimidazole derivative. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of high-pressure reactors and advanced purification techniques ensures the high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines .
Scientific Research Applications
2,4-dimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-dimethylbenzimidazole: Shares the benzimidazole core but lacks the aniline substitution.
N-methylbenzimidazole: Similar structure but with different substitution patterns.
2,4-dimethylaniline: Contains the aniline group but lacks the benzimidazole moiety
Uniqueness
2,4-dimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline is unique due to its specific combination of the benzimidazole and aniline groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H19N3 |
---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
2,4-dimethyl-N-[(1-methylbenzimidazol-2-yl)methyl]aniline |
InChI |
InChI=1S/C17H19N3/c1-12-8-9-14(13(2)10-12)18-11-17-19-15-6-4-5-7-16(15)20(17)3/h4-10,18H,11H2,1-3H3 |
InChI Key |
RKNPSKPCKPOHGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=NC3=CC=CC=C3N2C)C |
solubility |
32.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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